(3R,5R)-5-(aminomethyl)pyrrolidin-3-ol
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Overview
Description
(3R,5R)-5-(aminomethyl)pyrrolidin-3-ol is a chiral compound with significant potential in various scientific fields. It is a pyrrolidine derivative, characterized by the presence of an aminomethyl group at the 5-position and a hydroxyl group at the 3-position. This compound is known for its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,5R)-5-(aminomethyl)pyrrolidin-3-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine precursor.
Functional Group Introduction: The aminomethyl group is introduced at the 5-position through a series of reactions, such as reductive amination.
Hydroxyl Group Introduction: The hydroxyl group at the 3-position can be introduced via selective oxidation or hydroxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The hydroxyl group at the 3-position can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Primary amines.
Substitution Products: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(3R,5R)-5-(aminomethyl)pyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R,5R)-5-(aminomethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as enzyme inhibition or activation of signaling pathways.
Comparison with Similar Compounds
(3S,5S)-5-(aminomethyl)pyrrolidin-3-ol: The enantiomer of the compound with different stereochemistry.
(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-ol: A similar compound with a hydroxymethyl group instead of an aminomethyl group.
Uniqueness: (3R,5R)-5-(aminomethyl)pyrrolidin-3-ol is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to interact selectively with molecular targets makes it valuable in various research and industrial applications.
Properties
CAS No. |
2165898-75-7 |
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Molecular Formula |
C5H12N2O |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(3R,5R)-5-(aminomethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C5H12N2O/c6-2-4-1-5(8)3-7-4/h4-5,7-8H,1-3,6H2/t4-,5-/m1/s1 |
InChI Key |
VPKJBJVGUAQJOS-RFZPGFLSSA-N |
Isomeric SMILES |
C1[C@H](CN[C@H]1CN)O |
Canonical SMILES |
C1C(CNC1CN)O |
Purity |
95 |
Origin of Product |
United States |
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